tetramethylazanium;carbonate

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are a class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently positively charged cation. mdpi.comresearchgate.net This permanent charge distinguishes them from primary, secondary, or tertiary ammonium cations, which exist in equilibrium with their uncharged amine forms. researchgate.net The general structure of a quaternary ammonium cation is [NR4]+, where R represents an alkyl or aryl group. researchgate.net

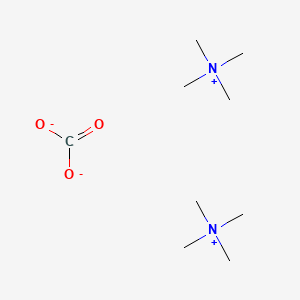

Tetramethylazanium;carbonate, with the chemical formula [(CH₃)₄N]₂CO₃, consists of a tetramethylazanium cation ([N(CH₃)₄]⁺) and a carbonate anion (CO₃²⁻). The tetramethylazanium cation is the simplest quaternary ammonium cation, featuring four methyl groups attached to the central nitrogen atom. wikipedia.org QACs, in general, are known for their diverse applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. mdpi.com Tetramethylazanium salts, including the carbonate, exhibit some of these characteristic properties but also possess unique attributes due to the relatively high hydrophilicity of the tetramethylazanium cation. wikipedia.org

The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines. researchgate.net For instance, tetramethylammonium (B1211777) chloride can be produced by the reaction of trimethylamine (B31210) with methyl chloride. wikipedia.org Another method involves the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst. wikipedia.org The synthesis of this compound itself can be achieved through various routes, including the reaction of trimethylamine and dimethyl carbonate. In one documented method, the reaction is carried out in a tubular reactor at temperatures between 100°C and 130°C and pressures from 0.5 to 0.9 MPa, yielding the product which is then purified.

A summary of the physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₄N₂O₃ |

| Molecular Weight | 208.30 g/mol |

| CAS Number | 40105-52-0 |

This data is compiled from various chemical databases and may vary slightly depending on the source.

Academic Significance and Research Trajectories

The academic significance of this compound stems from its utility in a range of chemical processes, driving research in several key areas. Its applications as a catalyst, a reagent in organic synthesis, and its potential role in carbon capture technologies are of particular interest to the research community.

Catalysis and Organic Synthesis:

In the realm of organic synthesis, this compound and related quaternary ammonium salts function as effective phase-transfer catalysts. These catalysts facilitate reactions between reactants that are in different, immiscible phases (e.g., an organic and an aqueous phase), thereby increasing reaction rates and efficiency. atamanchemicals.com

Furthermore, tetramethylazanium salts can act as methylating agents. The methylation process, which involves the introduction of a methyl group to a substrate, is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Research has explored the use of dimethyl carbonate as a "green" methylating agent, and tetramethylazanium salts can be involved in these types of reactions. nih.gov For example, the methylation of morpholine (B109124) with dimethyl carbonate has been studied, demonstrating the effectiveness of this approach. asianpubs.org

Carbon Dioxide Capture and Utilization:

The potential for chemical compounds to capture and utilize carbon dioxide (CO₂) is a significant area of contemporary research aimed at mitigating greenhouse gas emissions. mdpi.com Carbonates, in general, are central to many CO₂ capture technologies. mdpi.com Research into the use of quaternary ammonium-based ionic liquids for the fixation of CO₂ into cyclic carbonates has shown promise. researchgate.net While specific, extensive research on the direct application of this compound for large-scale CO₂ capture is still emerging, its chemical nature suggests a potential role in this field. For instance, studies have shown that tetramethylazanium bicarbonate (a related salt) can influence the vapor-liquid equilibria in CO₂/methanol systems, which is relevant to CO₂ capture and conversion processes.

The following table summarizes yields of tetramethylazanium bicarbonate synthesis under different conditions, which is a closely related precursor.

| DMC:TMA:Methanol Ratio | Temperature (°C) | Pressure (MPa) | Yield (%) |

| 1:0.9:2 | 100 | 0.5 | 85.3 |

| 1:1.1:5 | 130 | 0.9 | 96.8 |

| 1:1:3 | 120 | 0.7 | 94.6 |

Data from a study on the synthesis of tetramethylammonium bicarbonate.

The ongoing research into the synthesis, characterization, and application of this compound and its derivatives continues to expand their role in advanced chemical research, with potential impacts on sustainable chemistry and industrial processes. mdpi.com

Properties

CAS No. |

40105-52-0 |

|---|---|

Molecular Formula |

C9H24N2O3 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

tetramethylazanium;carbonate |

InChI |

InChI=1S/2C4H12N.CH2O3/c2*1-5(2,3)4;2-1(3)4/h2*1-4H3;(H2,2,3,4)/q2*+1;/p-2 |

InChI Key |

WJZPIORVERXPPR-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetramethylazanium;carbonate

Industrial-Scale Preparation Techniques

The large-scale synthesis of tetramethylazanium;carbonate is dominated by two principal methodologies. The first is a direct condensation reaction involving trimethylamine (B31210) and dimethyl carbonate, often carried out in continuous flow systems like tubular reactors for enhanced process control and efficiency. The second is an electrochemical approach that utilizes the hydrolysis of methyl carbonate salts to generate intermediate compounds, which are then electrolyzed to yield high-purity derivatives.

Condensation Reaction of Trimethylamine and Dimethyl Carbonate in Tubular Reactors

The industrial synthesis of this compound can be efficiently achieved through the condensation reaction of trimethylamine and dimethyl carbonate. This process is often performed in a continuous tubular reactor, which offers advantages over batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. google.com The reaction initially forms tetramethylammonium (B1211777) methyl carbonate, which is then hydrolyzed to yield tetramethylammonium hydrogen carbonate, a precursor to other tetramethylammonium salts. cqvip.com

The optimization of the condensation reaction in a tubular reactor is crucial for maximizing yield and product quality. Key parameters that are controlled include reaction temperature, the molar ratio of the reactants, and the initial pressure. Research has identified optimal conditions for this synthesis. google.comcqvip.com The reaction is typically conducted in a solvent such as methanol. cqvip.com

A study on the synthesis of tetramethylammonium methyl carbonate identified the following optimal reaction conditions: a reaction temperature of 120°C, a molar ratio of trimethylamine to dimethyl carbonate of 1.1:1, and an initial nitrogen pressure of 0.1 MPa. Under these conditions, a yield of 98.4% was achieved. cqvip.com The subsequent hydrolysis of the tetramethylammonium methyl carbonate is optimally carried out at 70°C for a duration of 40 minutes. cqvip.com

| Parameter | Optimal Value | Resulting Yield |

|---|---|---|

| Reaction Temperature | 120°C | 98.4% |

| Molar Ratio (Trimethylamine:Dimethyl Carbonate) | 1.1:1 | |

| Initial Nitrogen Pressure | 0.1 MPa |

The use of a tubular reactor facilitates continuous operation, which is a significant advantage in industrial-scale production. This setup allows for a steady-state process where reactants are continuously fed into the reactor, and the product is continuously removed. This approach leads to stable product quality and high service efficiency of the equipment. google.com

Electrochemical Routes via Hydrolysis of Methyl Carbonate Salts

An alternative and effective method for producing high-purity tetramethylammonium derivatives involves an electrochemical route. This process begins with the formation of a hydrogencarbonate salt intermediate, which is then subjected to electrolysis. This method is particularly advantageous for producing tetramethylammonium hydroxide free from corrosive ions like chlorides. osti.gov

The necessary precursor for the electrochemical synthesis is tetramethylammonium hydrogencarbonate. This intermediate is generated from the reaction of trimethylamine and dimethyl carbonate. The initial product of this reaction is a methyl carbonate salt of tetramethylammonium. osti.gov This methyl carbonate salt is then hydrolyzed to form the hydrogencarbonate salt. This hydrolysis step is crucial as it provides the appropriate anionic species for the subsequent electrolysis, ensuring a high-purity final product. osti.gov

The electrolysis of the tetramethylammonium hydrogencarbonate solution is carried out in an electrolytic cell equipped with a cation exchange membrane. osti.gov These membranes are designed to be durable in alkaline solutions and play a critical role in separating the anolyte and catholyte, allowing for the selective passage of cations (tetramethylammonium ions) while blocking anions. agcchem.com

The use of a cation exchange membrane is essential for producing high-purity tetramethylammonium hydroxide, as it prevents contamination of the final product. The efficiency of this process is significantly influenced by the nature of the anion in the tetramethylammonium salt. Studies have shown that the current efficiency is highest when using the hydrogencarbonate salt compared to other salts like sulfate, chloride, or formate. oup.comkisti.re.kr The pH of the anolyte is another important factor that dominates the current efficiency of the electrolysis. osti.gov

| Anion of Tetramethylammonium Salt | Relative Current Efficiency |

|---|---|

| Hydrogencarbonate | Highest |

| Formate | Lower |

| Sulfate | Lower |

| Chloride | Lower |

Electrolysis with Cation Exchange Membranes for High-Purity Derivatives

Laboratory-Scale and Specialized Synthesis Approaches

Beyond electrosynthesis, laboratory-scale methods provide versatile routes to tetramethylazanium salts, often allowing for the synthesis of derivatives with a wide range of anions.

The fundamental method for preparing quaternary ammonium (B1175870) cations is the alkylation of a tertiary amine, a process also known as quaternization. wikipedia.org The synthesis of the tetramethylazanium cation is typically achieved by reacting trimethylamine with a methylating agent like methyl chloride. wikipedia.org

Ionic liquids (ILs) have emerged as effective catalysts and solvents for alkylation reactions. ionike.com They are salts that are liquid at low temperatures (<100°C) and possess properties like low vapor pressure and high solvation potential. ogj.comulisboa.pt In the context of alkylation, certain ionic liquids, particularly acidic chloroaluminate ILs, can function as potent catalysts. ionike.comgoogle.com The use of ILs can lead to enhanced reaction rates and high product yields. ionike.com For instance, the alkylation of benzene with chloromethanes to form diphenylmethane showed significantly higher conversion (99%) and yield (95-96%) when catalyzed by an ionic liquid compared to anhydrous AlCl₃. ionike.com The high polarity of the ionic liquid may stabilize charged intermediates, and the immiscibility of the product with the IL can help drive the reaction to completion. ionike.com

| Ionic Liquid Catalyst System | Reactants | Product | Conversion/Yield | Reference |

| Chloroaluminate IL | Benzene + Dichloromethane | Diphenylmethane | 99% conversion, 95-96% yield | ionike.com |

| Et₃NHCl-AlCl₃ | Tetralin + n-butene | Multi-alkyltetralins | >90% selectivity, complete conversion | mdpi.com |

| BMIC-AlCl₃ | Isobutane + Butene | Isooctane | High yield and selectivity | researchgate.net |

Salt metathesis, also known as a double displacement or anion exchange reaction, is a common and versatile method for preparing quaternary ammonium salts with specific counterions that may not be accessible through direct alkylation. wikipedia.orgwikipedia.org This technique is particularly useful for synthesizing this compound from a more readily available precursor, such as tetramethylazanium chloride or hydroxide. wikipedia.org

The reaction involves exchanging the anion of a starting quaternary ammonium salt with a different anion from another salt. google.com The process can be driven to completion in several ways:

Precipitation: The reaction is designed so that one of the products is insoluble in the solvent used, causing it to precipitate and shift the equilibrium. wikipedia.org For example, reacting an aqueous solution of sodium perrhenate with tetrabutylammonium chloride results in the precipitation of sodium chloride, leaving the desired tetrabutylammonium perrhenate in solution. wikipedia.org

Use of Ion-Exchange Resins: Anion exchange resins can be employed to swap anions efficiently. google.com A solution of the quaternary ammonium salt with the initial anion is passed through a column containing a resin loaded with the desired second anion. google.comnih.gov This method allows for the preparation of a solution of the new salt, often with high purity. nih.gov

| Starting Quat Salt | Reagent | Desired Quat Salt | Driving Force/Method | Reference |

| Tetramethylammonium hydroxide | Sodium borohydride | Tetramethylammonium borohydride | Metathesis | wikipedia.org |

| Tetrabutylammonium chloride | Sodium perrhenate | Tetrabutylammonium perrhenate | Precipitation of NaCl | wikipedia.org |

| Ferrocenium tetrafluoroborate | Sodium tetrakis(pentafluorophenyl)borate | Ferrocenium tetrakis(pentafluorophenyl)borate | Precipitation of NaBF₄ in CH₂Cl₂ | wikipedia.org |

| [bmim]I | Anion Exchange Resin (A⁻ form) | [bmim]A | Ion-Exchange Resin | nih.gov |

This method provides a straightforward pathway to this compound by reacting a soluble tetramethylammonium salt (e.g., chloride) with a soluble carbonate salt (e.g., sodium carbonate), where the resulting inorganic salt (sodium chloride) can be separated.

Reaction Mechanisms and Chemical Reactivity of Tetramethylazanium;carbonate

Mechanistic Investigations of Methyl Group Transfer

The tetramethylammonium (B1211777) cation, [(CH₃)₄N]⁺, is the key component responsible for the methylating capabilities of the salt. This cation can serve as a source of methyl groups in various organic reactions, offering a safer alternative to conventional methylating agents like methyl iodide and dimethyl sulfate.

Tetramethylammonium salts have been demonstrated to be effective methylating agents for a range of functional groups, including phenols, carboxylic acids, and amines. The mechanism of methyl transfer generally involves the nucleophilic attack of a substrate on one of the methyl groups of the tetramethylammonium cation. The stability of the resulting trimethylamine (B31210) molecule as a leaving group facilitates this transfer.

The general reactivity of the tetramethylammonium cation as a methyl source is influenced by several factors, including the nature of the anion, the solvent, and the reaction temperature. While specific studies on tetramethylammonium carbonate are limited, the principle of methyl donation by the [(CH₃)₄N]⁺ cation is well-established.

Table 1: Comparison of Methylating Agents

| Methylating Agent | Formula | Key Characteristics |

| Tetramethylammonium Carbonate | [(CH₃)₄N]₂CO₃ | Solid, lower toxicity compared to traditional agents. |

| Methyl Iodide | CH₃I | Liquid, highly reactive, but also toxic and a suspected carcinogen. |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Liquid, potent methylating agent, but extremely toxic and corrosive. |

This table provides a qualitative comparison of tetramethylammonium carbonate with common laboratory methylating agents.

While the primary role of tetramethylammonium salts in organic synthesis is often as a methylating agent or a phase-transfer catalyst, the potential for its involvement in carbon-carbon bond formation exists, albeit indirectly. For instance, in reactions where the tetramethylammonium cation acts as a methylating agent for a carbon nucleophile, a new carbon-carbon bond is formed.

Bicarbonate Ion Functionality in Chemical Systems

In aqueous solutions, tetramethylammonium carbonate exists in equilibrium with tetramethylammonium bicarbonate and hydroxide ions. The bicarbonate ion (HCO₃⁻) plays a significant role in the chemical properties of the solution, particularly its ability to act as a buffer.

The bicarbonate ion is a key component of many biological and chemical buffering systems. It is the conjugate base of carbonic acid (H₂CO₃) and the conjugate acid of the carbonate ion (CO₃²⁻). This equilibrium allows it to neutralize both added acids and bases, thereby resisting significant changes in pH.

The relevant equilibria in an aqueous solution of tetramethylammonium carbonate are:

CO₃²⁻ + H₂O ⇌ HCO₃⁻ + OH⁻ HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻

The buffering capacity is most effective in the pH ranges around the pKa values of the carbonic acid/bicarbonate and bicarbonate/carbonate equilibria. This property makes tetramethylammonium carbonate solutions useful in applications where maintaining a stable pH is crucial.

Table 2: Acid Dissociation Constants of the Carbonate System at 25°C

| Equilibrium | pKa |

| H₂CO₃ ⇌ HCO₃⁻ + H⁺ | 6.35 |

| HCO₃⁻ ⇌ CO₃²⁻ + H⁺ | 10.33 |

This table presents the pKa values that govern the buffering regions of the carbonate system.

Phase-Transfer Catalysis (PTC) Principles and Dynamics

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts, including tetramethylammonium salts, are widely used as phase-transfer catalysts.

In a typical phase-transfer catalysis system, the tetramethylammonium cation acts as a vehicle to transport an anionic reactant from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate. The mechanism involves an interfacial ion exchange process.

The tetramethylammonium cation, being lipophilic to some extent, can partition between the aqueous and organic phases. At the interface, it can exchange its original counter-ion (carbonate) for the reactant anion present in the aqueous phase. This newly formed ion pair, [((CH₃)₄N)⁺(Reactant)⁻], is more soluble in the organic phase and diffuses into it, making the reactant anion available for reaction. After the reaction, the tetramethylammonium cation, now paired with the leaving group anion, can migrate back to the interface to repeat the cycle. The efficiency of this process depends on the lipophilicity of the quaternary ammonium cation and the relative affinity of the anions for the cation.

Facilitation of Reactant Transfer Across Immiscible Phases

Phase-transfer catalysis is a powerful technique for conducting reactions between two or more reactants that are present in different, immiscible phases biomedres.us. In many organic synthesis processes, reactants are distributed between an aqueous phase and an organic phase, which can limit their ability to interact and react chemkente.com. Tetramethylazanium;carbonate, like other quaternary ammonium salts, functions as a phase-transfer agent by forming an ion-pair with an anion from the aqueous phase. This newly formed ion-pair is sufficiently lipophilic to dissolve in the organic phase, thereby transporting the anion across the phase boundary where it can react with the organic substrate chemkente.com.

The general mechanism involves the tetramethylazanium cation ([N(CH₃)₄]⁺) pairing with a reactant anion (A⁻) in the aqueous phase. This ion-pair ([N(CH₃)₄]⁺A⁻) then migrates into the organic phase. After the reaction with an organic substrate (RX) to form the product (RA) and a new anion (X⁻), the tetramethylazanium cation pairs with X⁻ and can return to the aqueous phase to repeat the catalytic cycle. This continuous transfer of anions accelerates the reaction, which would otherwise be very slow due to the physical separation of the reactants biomedres.uschemkente.com. The effectiveness of this transfer is closely related to the phase behavior of the catalyst in the multiphase system nih.gov.

Influence on Reaction Rates and Efficiency

The use of this compound as a phase-transfer catalyst can significantly enhance reaction rates and improve the efficiency of a variety of chemical transformations. By facilitating the transport of reactants across the phase boundary, the catalyst increases the concentration of the reactive species in the organic phase, leading to a faster reaction chemkente.com.

One notable application is in transesterification reactions for the production of biodiesel. Tetramethylammonium methyl carbonate has been shown to be an effective metal-free catalyst for the chemoselective, scalable, and reusable transesterification of various esters and alcohols rsc.orgresearchgate.net. In this process, the in situ-generated tetramethylammonium alkoxides are highly active species that can avoid self-decomposition at temperatures up to 110 °C researchgate.net. The efficiency of this catalytic system is demonstrated by its successful application in 100-gram scale biodiesel production rsc.org. The reaction rate in these systems is influenced by factors such as the molar ratio of methanol to oil and the concentration of the catalyst researchgate.netnih.govmdpi.com.

The following table illustrates the effect of catalyst concentration on the yield of methyl ester in the transesterification of rapeseed and soybean oil, providing an example of how catalyst loading can influence reaction efficiency.

Table 1: Effect of Catalyst Content on Methyl Ester Yield

| Oil Type | Catalyst Content (wt %) | Methyl Ester Yield (%) |

|---|---|---|

| Rapeseed Oil | 1 | 65 |

| 2 | 80 | |

| 3 | 92 | |

| 4 | 92 | |

| 5 | 92 | |

| Soybean Oil | 1 | 68 |

| 2 | 82 | |

| 3 | 94 | |

| 4 | 94 | |

| 5 | 94 |

Data derived from studies on transesterification reactions with amine-based catalysts, illustrating the general principle of catalyst concentration effects. researchgate.net

Furthermore, tetramethylammonium salts have been investigated for their catalytic activity in other reactions. For instance, tetramethylammonium chloride (TMAC) is an effective phase-transfer catalyst for the selective chloride/fluoride exchange reaction of activated aryl chlorides with potassium fluoride, provided that the amount of water in the system is limited and controlled.

Role of Auxiliary Bases in PTC Systems

In many phase-transfer catalyzed reactions, an auxiliary base is required to generate the nucleophile in the aqueous phase. Strong bases such as potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are commonly employed for this purpose crdeepjournal.orgtsijournals.com. The base deprotonates a precursor molecule in the aqueous phase, forming the active anion that is then transported by the phase-transfer catalyst to the organic phase.

For example, in the alkylation of active methylene compounds, a strong base is necessary to form the carbanion. The choice of base can influence the reaction rate and selectivity. The use of solid potassium carbonate has been shown to be effective in the condensation of secondary amines with dihalides using tetrabutylammonium bromide (TBAB) as the PTC tsijournals.com. While specific examples detailing the use of auxiliary bases with this compound are not as prevalent in the reviewed literature, the general principle of PTC suggests that bases like KOH or K₂CO₃ would play a similar crucial role in generating the necessary anionic species for transfer and subsequent reaction crdeepjournal.org. The ability to use simple inorganic bases is a significant advantage of PTC, as it avoids the need for more expensive and sensitive organic bases crdeepjournal.org.

Distinctive Behavior Due to Tetramethylazanium Cation Hydrophilicity (for related derivatives)

The behavior of quaternary ammonium salts as phase-transfer catalysts is significantly influenced by the nature of the alkyl groups attached to the nitrogen atom. The tetramethylazanium cation is the smallest and most hydrophilic among the tetraalkylammonium series. This hydrophilicity leads to a distinctive behavior in biphasic systems, often manifesting as "salting-in" or "salting-out" effects nih.govresearchgate.net.

Salting-out is the phenomenon where the solubility of a non-electrolyte in water is decreased by the addition of a salt. Conversely, salting-in refers to an increase in solubility libretexts.orgacs.org. The tetramethylammonium cation, due to its unique hydration properties, can exhibit both behaviors depending on the nature of the solute nih.gov. It has been observed that tetramethylammonium ions can cause the salting-out of small hydrophobic solutes while promoting the salting-in of larger nonpolar solutes nih.gov.

This behavior can be explained by the "receptacle model," where the structure of the hydrated tetramethylammonium ion creates a favorable environment for binding nonpolar solutes. The tetramethylammonium ion allows for deep penetration of a first shell of water molecules. This initial hydration layer, in turn, organizes a second water shell that can act as a "receptacle" for a nonpolar solute. This interaction can be stronger than the hydrophobic interactions between the solute molecules themselves, leading to increased solubility nih.gov. This is in contrast to more lipophilic quaternary ammonium cations with longer alkyl chains, which are more readily extracted into the organic phase and may not exhibit the same complex salting-in phenomena.

Influence on Vapor-Liquid Equilibria (VLE) in Solvent Systems

This compound and its bicarbonate form have been shown to significantly influence the vapor-liquid equilibria (VLE) of various solvent systems. This is particularly relevant in industrial processes such as distillation and gas absorption, where the phase behavior of mixtures is a critical parameter.

Modulation of Phase-Transition Pressures (e.g., CO2/Methanol Systems)

The addition of tetramethylammonium salts can alter the phase-transition pressures of solvent mixtures. In the context of CO₂/methanol systems, which are important for processes like CO₂ capture and the synthesis of dimethyl carbonate, understanding these effects is crucial researchgate.netdtu.dk. The presence of a salt can modify the partial pressures of the components in the vapor phase, thereby affecting the total pressure at which phase transitions occur.

Experimental data on the VLE of the ternary system of methanol, dimethyl carbonate, and tetramethylammonium bicarbonate have been measured at different pressures researchgate.net. These studies indicate that the salt has a "salting-in" effect on methanol, which becomes more pronounced as the salt concentration increases researchgate.net. This salting-in effect implies that the salt enhances the affinity of methanol for the liquid phase, which would consequently lower the partial pressure of methanol in the vapor phase at a given temperature. While direct data on the modulation of phase-transition pressures in CO₂/methanol systems by this compound is limited in the provided search results, the observed VLE effects in related systems strongly suggest that it would have a notable impact. The recovery of CO₂ from solutions can also be influenced by pressure in systems containing bicarbonate ions nih.gov.

Mechanisms of Enhanced Solvent Miscibility

The influence of this compound on solvent miscibility is primarily explained by the phenomena of "salting-in" and "salting-out." These effects are a result of the interactions between the salt ions, the solvent molecules, and any solutes present researchgate.netlibretexts.org.

The mechanism of salting-out is generally understood as the competition for solvent molecules between the salt ions and the solute. When a salt is added to an aqueous solution, the ions become hydrated. This reduces the number of "free" water molecules available to dissolve a non-electrolyte solute, leading to a decrease in its solubility libretexts.org. This effect is more pronounced with small, highly charged ions that have a strong affinity for water molecules acs.org.

Conversely, the salting-in effect observed with tetramethylammonium salts is attributed to more complex interactions. As described by the receptacle model, the unique hydration shell of the tetramethylammonium cation can create a favorable environment for nonpolar solutes, effectively increasing their solubility in the aqueous phase nih.gov. This is a form of enhanced miscibility, where the presence of the salt makes the solvent a better medium for the solute. The interplay between the hydrophobic and charged regions on the surface of a solute molecule and the ions in solution determines whether salting-in or salting-out will dominate nih.gov.

The following table summarizes the general effects of ion characteristics on salting phenomena, which helps to understand the behavior of this compound.

Table 2: General Influence of Ion Characteristics on Salting Effects

| Ion Characteristic | Predominant Effect | Mechanism |

|---|---|---|

| High charge density (small, multiply charged) | Salting-out | Strong hydration of ions reduces available solvent for solute. |

| Low charge density (large, singly charged) | Salting-in | Weaker hydration and favorable interactions with solute. |

| Lipophilic ions | Salting-in | Direct favorable interactions with nonpolar parts of the solute. |

This table provides a generalized overview of the principles governing salting-in and salting-out effects. acs.org

Advanced Spectroscopic and Computational Characterization of Tetramethylazanium;carbonate Systems

Application of Advanced Spectroscopic Techniques

Modern spectroscopic methods provide powerful tools for the detailed analysis of chemical systems. In-situ techniques are particularly valuable as they allow for the observation of chemical and physical changes as they happen, without the need to remove samples from their native environment.

In-situ Spectroscopy for Reaction Monitoring and Phase Transitions

In-situ spectroscopic techniques are indispensable for monitoring dynamic processes in systems containing tetramethylazanium;carbonate. Techniques such as Raman and infrared (IR) spectroscopy can track the progress of reactions in real-time by identifying transient intermediate species and quantifying reactants and products. For instance, Raman spectroscopy has been effectively used for the real-time, in-situ monitoring of mechanochemical reactions, offering insights into reaction kinetics and pathways by collecting data from outside a translucent milling jar while the reaction is in progress. This approach could be applied to study the solid-state synthesis or reactions of this compound.

Furthermore, these techniques are crucial for studying phase transitions. Spectroscopic and X-ray diffraction methods have been used to characterize the phase transition sequences in various tetramethylammonium (B1211777) salts as a function of temperature. These studies reveal how changes in temperature can induce alterations in crystal structure, point-group symmetry, and rotational disorder of the tetramethylammonium cations and the associated anions. Similar methodologies could be employed to determine the structural behavior of this compound under different thermal conditions, providing critical information about its stability and physical properties at various temperatures.

Computational Modeling and Simulation Approaches

Computational chemistry provides deep insights into the molecular behavior of chemical systems, complementing experimental data with detailed theoretical predictions.

Equation of State Applications for Thermophysical Behavior (e.g., Peng-Robinson)

The thermophysical properties of fluids containing this compound can be effectively modeled using equations of state (EoS). The Peng-Robinson EoS is a widely used mathematical model for predicting the behavior of pure components and mixtures in gaseous, liquid, and supercritical fluid states. It improves upon simpler models by providing greater accuracy near the critical point, making it particularly useful for calculating compressibility factor and liquid density.

The Peng-Robinson equation is defined as:

This cubic equation of state is a powerful tool for simulating chemical processes, especially those involving hydrocarbons. Its application to systems with this compound would require the determination of the compound's critical properties (Tc, Pc) and its acentric factor (ω). Once these parameters are known, the model can be used to predict phase equilibria and other thermodynamic properties.

| Parameter | Formula | Description |

|---|---|---|

| Corresponds to the attraction between molecules. | ||

| Corresponds to the volume of the molecules. | ||

| An empirical correction factor for the attractive term. | ||

Applications of Tetramethylazanium;carbonate in Academic Research and Industrial Processes

Organic Synthesis Applications

In the realm of organic synthesis, tetramethylazanium;carbonate serves as a versatile reagent, contributing to the advancement of more efficient and environmentally benign synthetic methodologies.

One of the primary functions of this compound is to enhance the rate of reactions involving reactants that are immiscible in the reaction medium. By acting as a phase-transfer catalyst, it facilitates the transport of anionic species from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This circumvents the need for expensive and often hazardous polar aprotic solvents like DMSO or DMF, which are traditionally used to dissolve both polar and nonpolar reactants. The use of phase-transfer catalysts like tetramethylammonium (B1211777) salts can lead to significantly faster reaction times and milder reaction conditions.

While tetramethylammonium salts are known to be involved in methylation reactions, it is often the methyl carbonate derivative, tetramethylammonium methyl carbonate (TMC), that is specifically highlighted as a potent, metal-free methylating agent. nagoya-u.ac.jprsc.orgresearchgate.net This related compound is effective for the chemoselective, scalable, and reusable transesterification of various esters and alcohols. rsc.orgresearchgate.net In these reactions, TMC reacts in-situ with an alcohol to generate a highly reactive alkoxide ion, which then acts as the nucleophile in the transesterification process. nagoya-u.ac.jp This method is particularly advantageous for substrates that can chelate and deactivate traditional metal-based catalysts. nagoya-u.ac.jpresearchgate.net

The principle of phase-transfer catalysis (PTC) is central to the utility of this compound and other quaternary ammonium (B1175870) salts. mdpi.com In a typical PTC system, the quaternary ammonium cation pairs with an anion from an aqueous or solid phase, creating an ion pair that is soluble in the organic phase. This allows the anion to react with the organic substrate. The catalyst is then regenerated and returns to the initial phase to repeat the cycle. This process is instrumental in a variety of organic transformations.

Phase-transfer catalysis is a well-established method for the alkylation of active methylene compounds. While specific studies detailing the use of this compound are limited, the general principle is demonstrated with other quaternary ammonium salts like tetrabutylammonium bromide (TBAB). For instance, the alkylation of active methylene compounds can be efficiently carried out using a solid base like potassium carbonate and a phase-transfer catalyst.

| Reactant | Alkylating Agent | Catalyst | Base | Yield (%) |

| Diethyl Malonate | n-Propyl Bromide | TBAB | K2CO3 | 85.2 |

| Phenylacetonitrile | n-Butyl Bromide | TBAB | K2CO3 | 88.3 |

| Ethyl Acetoacetate | Benzyl Bromide | TEBAC | KOH/K2CO3 | 82 |

This table presents data on the alkylation of active methylene compounds using various quaternary ammonium salts as phase-transfer catalysts to illustrate the reaction type.

Similarly, acylation reactions of alcohols, phenols, and thiols can be catalyzed using a phase-transfer catalyst in the presence of a base. pnu.ac.ir

Nucleophilic substitution reactions are significantly enhanced by phase-transfer catalysts. The catalyst transports the nucleophile into the organic phase, where it can react with the substrate. This is particularly useful for reactions involving inorganic nucleophiles and organic substrates.

For nucleophilic addition reactions, such as the Michael addition, the generation of the nucleophile in the organic phase is crucial. Phase-transfer catalysis can facilitate the deprotonation of a pro-nucleophile by a base present in the aqueous or solid phase, allowing the resulting anion to add to an activated alkene in the organic phase.

The synthesis of aromatic fluorides through halogen exchange (Halex) reactions is a critical industrial process. The efficiency of these reactions can be significantly improved by using anhydrous tetraalkylammonium fluorides. Specifically, anhydrous tetramethylammonium fluoride (TMAF) has been shown to be a highly effective reagent for the SNAr fluorination of aryl halides and nitroarenes at room temperature. For example, fluorobenzene can be synthesized from bromobenzene in good yield using TMAF. The use of anhydrous forms of these fluoride salts is crucial as the presence of water can significantly reduce the nucleophilicity of the fluoride ion through hydrogen bonding.

| Aryl Halide | Fluorinating Agent | Yield of Fluoroarene (%) |

| Bromobenzene | Anhydrous TMAF | 65 |

| 2,6-Dichloropyridine | Anhydrous TBAF | High |

| 4-Chlorothiazole | Anhydrous TMAF | High |

This table highlights the effectiveness of anhydrous tetraalkylammonium fluorides in the synthesis of aromatic fluorides via halogen exchange.

Synthesis of Specialty Chemicals and Surfactants

This compound and its derivatives have emerged as versatile compounds in the synthesis of various specialty chemicals, primarily leveraging their catalytic and basic properties. A notable application is in the field of green chemistry, particularly in transesterification reactions. Tetramethylammonium methyl carbonate, a closely related derivative, serves as an environmentally benign, metal-free catalyst for the synthesis of esters and biodiesel. smolecule.comrsc.orgresearchgate.net This process is highly efficient for a wide range of esters and alcohols and can be conducted in common organic solvents. rsc.orgresearchgate.net The in-situ generation of highly active tetramethylammonium alkoxides from the carbonate precursor is key to its catalytic activity. nagoya-u.ac.jp This catalytic system is advantageous as it avoids the use of metal-based catalysts, which can be toxic and leave metallic residues in the final product. nagoya-u.ac.jp

The catalytic utility of tetramethylammonium methyl carbonate extends to substrates that are typically challenging for conventional metal salt catalysts. rsc.orgresearchgate.net This includes chelating substrates like amino alcohols, diols, and sugar derivatives, which can deactivate metal catalysts. rsc.orgresearchgate.net The process is also scalable, with successful demonstrations of 100-gram scale biodiesel production. rsc.orgresearchgate.net

While direct synthesis of surfactants using this compound as a primary reagent is not extensively documented, the principles of phase-transfer catalysis, where quaternary ammonium salts are widely employed, suggest its potential utility. wikipedia.orgjetir.orgcrdeepjournal.org Quaternary ammonium compounds facilitate reactions between reactants in immiscible phases, a common scenario in the synthesis of specialty surfactants. wikipedia.orgjetir.org For instance, in the synthesis of certain cationic surfactants, carbonate salts are used for neutralization steps. researchgate.net The synthesis of novel cleavable cationic surfactants containing carbonate groups has also been reported, indicating the relevance of the carbonate moiety in surfactant chemistry. researchgate.net

Table 1: Catalytic Performance of Tetramethylammonium Methyl Carbonate in Transesterification

| Substrate (Ester) | Substrate (Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl benzoate | Benzyl alcohol | 5 | 110 | 24 | >98 |

| Methyl palmitate | Methanol (for biodiesel) | 2 | 65 | 48 | 95 |

| Dimethyl carbonate | 1-Octanol | 10 | 90 | 12 | 92 |

Materials Science and Engineering Applications

Electrolyte Component in Energy Storage Devices (Batteries, Fuel Cells)

This compound and related quaternary ammonium salts are investigated for their potential use as electrolyte components in various energy storage devices, including batteries and fuel cells. nbinno.com The choice of electrolyte is critical to the performance of these devices, influencing factors such as ionic conductivity, electrochemical stability, and safety. oaepublish.comrsc.org

In the context of lithium-ion batteries, carbonate-based electrolytes are widely used due to their favorable properties. researchgate.netsci-hub.red While organic carbonates like ethylene carbonate and dimethyl carbonate are common solvents, the addition of quaternary ammonium salts can enhance the electrolyte's performance. oaepublish.com Although specific data for this compound is limited, the tetramethylammonium cation is known for its electrochemical stability. wikipedia.org Research into solid polymer electrolytes (SPEs) has explored the use of polycarbonate matrices, such as poly(trimethylene carbonate), to host lithium salts. sci-hub.reddiva-portal.org These SPEs offer potential safety advantages over liquid electrolytes by eliminating flammable organic solvents. rsc.orgsciopen.com

In the realm of fuel cells, ammonium carbonate has been studied as a component in mixed NH4+/H+ conducting electrolytes. nbinno.com This suggests the potential for tetramethylammonium carbonate to play a role in similar fuel cell systems, leveraging the electrochemical properties of both the tetramethylammonium cation and the carbonate anion.

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions, which is crucial for the efficient operation of batteries and fuel cells. The enhancement of ionic conductivity in electrolytes containing tetramethylammonium and carbonate ions can be attributed to several mechanisms.

The dissociation of this compound into tetramethylammonium cations (TMA+) and carbonate anions (CO3^2-) provides mobile charge carriers. The small size of the TMA+ cation can contribute to higher mobility in the electrolyte medium. In solid polymer electrolytes, the presence of these ions can increase the amorphous phase of the polymer matrix, which facilitates ion transport. sciopen.comacs.org

Furthermore, the interaction between the ions and the solvent or polymer matrix plays a significant role. In polycarbonate-based electrolytes, the carbonate groups of the polymer can interact with the cations, aiding in the dissolution of the salt and the transport of ions. sci-hub.reddiva-portal.org The addition of salts can also influence the viscosity of the electrolyte, which in turn affects ionic mobility. researchgate.net In some composite systems, Lewis acid-base interactions between the salt anions and ceramic fillers can lead to an increased supply of mobile cations, further enhancing conductivity. diva-portal.org

Table 2: Ionic Conductivity of Selected Carbonate-Based Electrolytes

| Electrolyte System | Salt Concentration (M) | Solvent/Matrix | Temperature (°C) | Ionic Conductivity (S/cm) |

| LiPF6 in Propylene Carbonate | 1.0 | Propylene Carbonate | 25 | ~6 x 10⁻³ |

| NaTFSI in Propylene Carbonate | 1.0 | Propylene Carbonate | 25 | ~4 x 10⁻³ |

| LiTFSI in PTMC | 1:8 ([Li+]:[carbonate]) | Poly(trimethylene carbonate) | 60 | ~1 x 10⁻⁷ |

Precursor for Electronic-Grade Tetramethylammonium Hydroxide

One of the significant industrial applications of this compound is its role as a precursor in the synthesis of electronic-grade tetramethylammonium hydroxide (TMAH). High-purity TMAH is a critical chemical in the semiconductor industry, primarily used as a developer in photolithography processes. microchemicals.com

A patented method describes the preparation of electronic-grade TMAH using tetramethylammonium bicarbonate as the electrolytic raw material. google.com This process utilizes a double-membrane electrolytic device to convert the bicarbonate into hydroxide. The process is noted for its simple technological flow, low raw material cost, and high product yield, achieving a metal ion content of less than 4 ppm, which meets the stringent requirements for electronic-grade TMAH. The electrolytic current efficiency is reported to be between 80-90%, and the process is considered environmentally friendly and safe. google.com

This application highlights the importance of this compound as a stable and handleable solid precursor that can be readily converted into the highly reactive and crucial TMAH for the electronics industry.

Catalytic Agent in Polymerization and Industrial Reactions

Tetramethylammonium salts, including the carbonate form, exhibit catalytic activity in various organic reactions, including polymerization. While specific research on this compound as a polymerization catalyst is not abundant, the catalytic potential of the tetramethylammonium cation and the basic nature of the carbonate anion suggest its applicability in certain polymerization reactions.

For instance, tetraalkylammonium salts have been found to be effective catalysts for the ring-opening polymerization (ROP) of cyclic carbonates and esters, leading to the formation of aliphatic polycarbonates and polyesters with well-controlled molecular weights and narrow dispersities. researchgate.net The catalytic activity can be tuned by altering the alkyl groups and the counter anion. researchgate.net Organic bases are known to catalyze the ROP of cyclic esters, and the carbonate anion can function as a base to initiate or accelerate such polymerizations. rsc.org The ROP of trimethylene carbonate, for example, can be catalyzed by various organic bases. mdpi.comrsc.org

In broader industrial reactions, tetramethylammonium methyl carbonate has been extensively studied as a metal-free catalyst for transesterification. smolecule.comrsc.orgresearchgate.netnagoya-u.ac.jp This reaction is fundamental to the production of various specialty chemicals and biofuels. nagoya-u.ac.jp The strong basic properties of tetramethylammonium compounds also make them useful in a range of organic reactions, including nucleophilic substitutions and esterifications. smolecule.com

Applications in Photolithography Processes (Semiconductor Industry)

This compound is relevant to photolithography processes in the semiconductor industry, primarily through its relationship with tetramethylammonium hydroxide (TMAH), the standard developer for positive photoresists. microchemicals.comgoogle.comdakenchem.com

Aqueous solutions of TMAH are known to absorb carbon dioxide from the atmosphere, leading to the in-situ formation of tetramethylammonium carbonate. hiranuma.comresearchgate.net This reaction can alter the pH and the chemical composition of the developer solution, which in turn can affect its performance. hiranuma.com The presence of carbonate ions in the TMAH developer can influence the dissolution rate of the photoresist and the final profile of the patterned features. google.comresearchgate.net

Therefore, understanding and controlling the concentration of carbonate in TMAH developers is crucial for maintaining process consistency and achieving high-resolution lithography. hiranuma.combrewerscience.com Some developer formulations may even intentionally include a certain concentration of carbonate to optimize the development process. google.com Research has been conducted to understand the chemical reactions between TMAH and CO2 to better control the cleaning and developing efficiency of these solutions. researchgate.net

Functionalization of Polymeric Materials (e.g., Adhesion, Solubility)

Tetramethylammonium carbonate plays a role in the functionalization of polymeric materials, particularly in the context of polymer-assisted synthesis. A polymer-bound form of tetraalkylammonium carbonate is utilized as a scavenger for acidic molecules. This application is significant in polymer-assisted solution-phase (PASP) reactions, such as Suzuki reactions, where the removal of acidic byproducts is crucial for achieving high yields and purity of the final product. By immobilizing the carbonate on a polymer support, the separation of the reagent and the scavenged species from the reaction mixture is simplified, often requiring only filtration.

While direct research on the specific effects of tetramethylammonium carbonate on the adhesion and solubility of polymers is not extensively detailed in the available literature, the functionalization of polymers with quaternary ammonium compounds, in general, is a known strategy to modify these properties. google.com For instance, the introduction of ionic groups, such as the tetramethylammonium cation, can increase the polarity of a polymer, which could potentially enhance its solubility in polar solvents and improve its adhesive characteristics on certain substrates. Further research in this area would be beneficial to fully elucidate the specific advantages of using tetramethylammonium carbonate for these purposes.

Integration in Ion-Exchange Resins for Purification Technologies

The tetramethylammonium functional group is a key component in the preparation of strong anion exchange (SAX) resins used in purification technologies. These resins consist of a solid polymeric matrix, such as polystyrene-divinylbenzene, to which charged functional groups are covalently attached. In the case of SAX resins, these are typically quaternary ammonium groups, including the tetramethylammonium cation.

The positively charged nitrogen atom of the tetramethylammonium group is permanently in a cationic state, which allows the resin to effectively bind and exchange negatively charged ions (anions) from a solution over a wide pH range. This characteristic makes these resins highly effective for the purification of various biomolecules, including proteins and nucleic acids. The purification process involves passing a sample through a column packed with the ion-exchange resin. The target molecules with a net negative charge will bind to the positively charged tetramethylammonium groups, while other molecules with no charge or a net positive charge will pass through the column. The bound molecules can then be eluted by changing the ionic strength or pH of the buffer, allowing for their separation and purification.

Role in Advanced Materials Fabrication (e.g., Liquid Crystal Epoxy Compounds)

In the fabrication of advanced materials like liquid crystalline epoxy resins, quaternary ammonium salts are known to be employed as catalysts. nih.govmdpi.com While specific studies detailing the use of tetramethylammonium carbonate are not prevalent, the role of analogous compounds, such as tetrabutylammonium bromide, has been documented in the synthesis of these materials. nih.govmdpi.com These catalysts facilitate the reaction between the epoxy resin precursors, leading to the formation of the desired polymer network.

Liquid crystalline epoxy resins are of significant interest due to their unique properties, including high thermal conductivity and low coefficient of thermal expansion, which are imparted by the ordered arrangement of the liquid crystal domains within the cured resin. mdpi.com The catalyst plays a crucial role in the curing process, influencing the reaction kinetics and the final properties of the material. The choice of the quaternary ammonium salt, including the nature of the cation and the counter-ion, can affect the catalyst's activity and solubility in the reaction medium. The carbonate anion, being a base, could potentially offer different reactivity profiles compared to halide anions, making tetramethylammonium carbonate a subject of interest for further investigation in this field.

Solvent Applications in Materials Synthesis

Tetramethylammonium carbonate, particularly in its methyl carbonate form, has been identified as an effective metal-free catalyst for transesterification reactions, a key process in the synthesis of various materials, including biodiesel. rsc.org This application highlights its role as a greener alternative to conventional metal-based catalysts, which can be toxic and difficult to remove from the final product. rsc.org

The catalytic activity of tetramethylammonium methyl carbonate stems from its ability to generate an alkoxide in situ through reaction with an alcohol. rsc.org This alkoxide is the active species that facilitates the transesterification reaction. This method has been shown to be versatile, enabling the synthesis of a wide range of esters from various alcohols and starting esters. rsc.org A significant advantage of this catalyst is its tolerance to functional groups that would typically deactivate metal catalysts, such as amino groups. rsc.org Furthermore, the catalyst is reported to be reusable, adding to its environmental and economic benefits. rsc.org

Biochemical and Analytical Chemistry Applications

Protein and Enzyme Stabilization in Biochemical Assays

The stability of proteins and enzymes is a critical factor in the reliability and reproducibility of biochemical assays. Various salts are known to influence protein stability, and the choice of buffer and its components can have a significant impact. While the direct use of tetramethylammonium carbonate for protein stabilization is not extensively documented, the role of ammonium salts, in general, has been studied. For instance, ammonium acetate and ammonium bicarbonate are commonly used in native mass spectrometry to study protein structure and stability. unc.edu

The Hofmeister series, which ranks ions based on their ability to stabilize or destabilize proteins, provides a framework for understanding these effects. unc.edu The specific influence of the carbonate ion in conjunction with the tetramethylammonium cation on the stability of a particular protein would depend on the protein's surface charge and hydrophobicity. Further research is needed to systematically evaluate the stabilizing or destabilizing effects of tetramethylammonium carbonate on a wide range of proteins and enzymes to determine its potential utility in biochemical assays.

Buffering Agents in Biological Systems

Tetramethylammonium carbonate is suitable for use as a buffering agent in biological and biochemical systems, particularly when the presence of metal ions needs to be avoided. biochemistry4all.com Buffers work to maintain a stable pH by absorbing or releasing protons. A carbonate buffer system, which involves the equilibrium between carbonic acid, bicarbonate, and carbonate, is a key physiological buffer in biological systems like blood. biochemistry4all.com

In laboratory settings, tetramethylammonium hydroxide is often used as a strong base to adjust the pH of buffer solutions without introducing common metal cations like sodium or potassium, which can interfere with certain biological reactions. biochemistry4all.com By combining tetramethylammonium hydroxide with a source of carbonate, a tetramethylammonium carbonate buffer can be prepared. Such a buffer would be particularly useful in studies involving metal-sensitive enzymes or in analytical techniques where metal ions could cause interference. The carbonate system can provide buffering capacity over a broad pH range, making it versatile for various biochemical applications. promega.com

Data Tables

Table 1: Applications of this compound in Materials Science

| Application | Specific Role | Key Advantages |

| Functionalization of Polymeric Materials | Scavenger of acidic molecules in polymer-assisted synthesis. | Simplifies purification of the final product. |

| Integration in Ion-Exchange Resins | Provides the cationic functional group for anion exchange. | Permanent positive charge allows for a wide operating pH range. |

| Advanced Materials Fabrication | Potential catalyst in the synthesis of liquid crystal epoxy resins. | The basicity of the carbonate anion may offer unique reactivity. |

| Solvent Applications | Metal-free catalyst for transesterification reactions. | Environmentally friendly, reusable, and tolerant to various functional groups. |

Table 2: Applications of this compound in Biochemistry

| Application | Specific Role | Key Advantages |

| Protein and Enzyme Stabilization | Potential component of buffer systems for biochemical assays. | Effects are protein-specific and require further investigation. |

| Buffering Agents | Provides buffering capacity in biological systems. | Avoids the introduction of interfering metal cations. |

Strategies in Proteomics (e.g., Dissolution Buffers in TMT Labeling)

While various buffers are employed in proteomics for sample preparation, the use of this compound as a dissolution buffer in tandem mass tag (TMT) labeling is not a widely documented or standard practice. TMT labeling is a powerful technique for multiplexed quantitative proteomics, enabling the relative quantification of proteins from multiple samples simultaneously. The success of TMT labeling is highly dependent on the reaction conditions, including the composition and pH of the dissolution buffer.

Commonly utilized buffers in TMT labeling protocols include triethylammonium bicarbonate (TEAB) and HEPES. These buffers are selected for their ability to maintain a stable alkaline pH (typically around 8.5), which is optimal for the amine-reactive chemistry of the TMT reagents. The primary amino groups of peptides (the N-terminus and the epsilon-amino group of lysine residues) are labeled with the TMT tags under these basic conditions.

Research in the field of proteomics continues to explore and optimize sample preparation workflows. The table below summarizes the typical buffers used in TMT labeling.

| Buffer | Typical Concentration | Optimal pH | Key Features |

| Triethylammonium bicarbonate (TEAB) | 100-200 mM | 8.5 | Volatile, compatible with mass spectrometry. |

| HEPES | 50-200 mM | 8.5 | Non-volatile, provides stable buffering. |

While this compound could theoretically provide a basic environment, its compatibility and efficacy in TMT labeling workflows have not been established in the mainstream scientific literature. Factors such as its potential for ion suppression in mass spectrometry and its impact on labeling efficiency would need to be thoroughly investigated.

Applications in Separation Science (e.g., Non-Acid Elution Protocols)

In the field of separation science, tetramethylammonium salts, including this compound, find utility as ion-pairing agents in various chromatographic techniques, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). Ion-pairing chromatography is a valuable method for separating charged analytes on a non-polar stationary phase, which would otherwise show poor retention.

The principle of ion-pairing chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic part and an ionic part. The hydrophobic portion interacts with the stationary phase, while the ionic portion is available to form an ion pair with an oppositely charged analyte. This interaction increases the hydrophobicity of the analyte, leading to its retention on the column.

Tetramethylammonium salts can be used as ion-pairing reagents for the separation of acidic compounds. The positively charged tetramethylammonium cation pairs with the negatively charged acidic analytes, allowing for their separation on a C18 or other non-polar column. While not strictly a "non-acid elution protocol" in all contexts, the use of ion-pairing agents provides an alternative to using highly acidic mobile phases for the retention of certain analytes.

| Analyte Type | Ion-Pairing Agent | Principle of Separation |

| Acidic compounds (e.g., sulfonated dyes, organic acids) | Tetramethylammonium salts | The tetramethylammonium cation pairs with the anionic analyte, increasing its retention on a reversed-phase column. |

Environmental Pollutant Detection and Quantification Methodologies

The detection and quantification of environmental pollutants often require sophisticated sample preparation techniques to extract and concentrate the analytes from complex matrices such as soil, sediment, and water. While direct applications of this compound are not extensively documented, the related compound tetramethylammonium hydroxide (TMAH) has been successfully employed in methodologies for the analysis of environmental pollutants.

One notable application of TMAH is in the digestion of environmental solid matrices for the extraction of microplastics and nanoplastics. acs.orgresearchgate.netnih.gov These emerging pollutants are of significant environmental concern, and their accurate quantification is crucial. TMAH is used to digest the natural organic matter in samples like soil and sludge, which can interfere with the analysis of plastic particles. acs.orgresearchgate.netnih.gov This digestion process leaves the plastic polymers intact, allowing for their subsequent analysis by techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). acs.orgresearchgate.netnih.gov

The effectiveness of TMAH in these methods stems from its strong basicity, which facilitates the breakdown of complex organic matrices. It is plausible that this compound, being a basic salt, could be explored for similar applications where a milder digestion or extraction agent is required.

The table below summarizes the application of TMAH in environmental pollutant analysis, which provides a basis for the potential utility of related tetramethylammonium compounds.

| Pollutant Class | Sample Matrix | Reagent | Analytical Technique | Research Finding |

| Microplastics and Nanoplastics | Soil, Sediment, Sludge | Tetramethylammonium hydroxide (TMAH) | Py-GC-MS | TMAH effectively digests natural organic matter, enabling the extraction and quantification of various plastic polymers. acs.orgresearchgate.netnih.gov |

Utility in Spectroscopic Signal Enhancement

In the realm of mass spectrometry, a key technique in analytical chemistry, the signal intensity of an analyte can be influenced by various factors, including its ionization efficiency. The tetramethylammonium cation, the core component of this compound, has been investigated for its role in enhancing spectroscopic signals, particularly in mass spectrometry.

The presence of a permanent positive charge on the tetramethylammonium cation can facilitate the ionization of neutral molecules or enhance the signal of already charged species. This is particularly relevant in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

Research has shown that the analysis of preformed ions, such as those from tetramethylammonium salts, can be readily achieved in mass spectrometry. pradeepresearch.org Furthermore, the derivatization of molecules with quaternary ammonium groups has been explored as a strategy to improve their ionization efficiency and, consequently, the sensitivity of their detection. semanticscholar.org By attaching a permanently charged group to a neutral molecule, its response in the mass spectrometer can be significantly enhanced.

While specific studies focusing on this compound as a signal-enhancing agent are limited, the principles governing the behavior of the tetramethylammonium cation suggest its potential utility in this area. The table below outlines the conceptual basis for this application.

| Spectroscopic Technique | Mechanism of Signal Enhancement | Potential Application |

| Mass Spectrometry (ESI, MALDI) | Introduction of a pre-charged entity, improving ionization efficiency. | Analysis of low-level analytes, derivatization of neutral molecules to improve detection limits. |

Reagent for Complex Mixture Analysis

The analysis of complex mixtures, such as crude oil, dissolved organic matter, and biological extracts, presents a significant analytical challenge due to the vast number of individual components. High-resolution mass spectrometry, particularly Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), is a powerful tool for characterizing such mixtures. The choice of solvent and reagents used in the ionization process can dramatically impact the range of compounds that can be detected.

Tetramethylammonium hydroxide (TMAH) has been demonstrated to be a highly effective reagent for the analysis of complex mixtures by negative ion electrospray ionization mass spectrometry. nih.gov Its strong basicity and solubility in organic solvents allow for the deprotonation of a much wider range of acidic and even neutral compounds compared to conventional reagents like ammonium hydroxide. nih.gov This results in a significant increase in the number of elemental compositions that can be identified in a complex sample. nih.gov

For instance, in the analysis of crude oil, the use of TMAH as a reagent enabled the detection of 1.5 to 6 times more elemental compositions, spanning a broader range of chemical classes, than with ammonium hydroxide. nih.gov This enhanced coverage provides a more comprehensive understanding of the composition of these complex materials.

Given that this compound is a salt of a strong base (tetramethylammonium hydroxide) and a weak acid (carbonic acid), it can also provide a basic environment in solution. This suggests that it could be used as a milder alternative to TMAH in applications where a less aggressive deprotonating agent is desired, or where the presence of hydroxide ions could interfere with the analysis.

The following table summarizes the key findings regarding the use of TMAH in complex mixture analysis, highlighting the potential for this compound in similar roles.

| Application Area | Analytical Technique | Reagent | Key Advantage |

| Petroleum Analysis | Negative Ion ESI FT-ICR MS | Tetramethylammonium hydroxide (TMAH) | Accesses a significantly larger number of elemental compositions and chemical classes compared to conventional reagents. nih.gov |

| Dissolved Organic Matter Analysis | Negative Ion ESI FT-ICR MS | Tetramethylammonium hydroxide (TMAH) | Enables the detection of less acidic and neutral species that are not observed with weaker bases. nih.gov |

Environmental Considerations and Sustainable Chemistry Aspects of Tetramethylazanium;carbonate

Green Synthesis Pathways and Environmental Impact Reduction

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of tetramethylammonium (B1211777) salts is being explored through this lens, with a focus on eco-friendly processes and sustainable sourcing.

Traditional synthesis routes for quaternary ammonium (B1175870) salts are being re-evaluated to improve their environmental footprint. A greener approach to producing the tetramethylammonium cation involves the use of dimethyl carbonate as a methylating agent for ammonium chloride, facilitated by an ionic liquid catalyst. Dimethyl carbonate is recognized as an environmentally benign reagent, offering a safer alternative to toxic chemicals like phosgene or carbon monoxide that are sometimes used in related carbonate syntheses researchgate.net.

Another promising green pathway involves the synthesis of the precursor, trimethylamine (B31210), directly from CO2 and hydrogen google.com. This method utilizes CO2 as a C1 building block, aligning with the goals of a circular carbon economy. The reaction can be carried out in the presence of a Ruthenium-Phosphine-complex catalyst and has been shown to produce excellent, sometimes nearly quantitative, yields of trimethylamine google.com.

Waste minimization strategies are critical, particularly in industries like semiconductor manufacturing where the related compound, tetramethylammonium hydroxide (TMAH), is widely used and generates significant volumes of wastewater mdpi.comnih.gov. Technologies for treating this wastewater include:

Biological Processes: Aerobic and anaerobic biological treatments are considered economically feasible for degrading TMAH in wastewater nih.gov.

Advanced Oxidation Processes: Methods such as ozonation can be employed to break down the tetramethylammonium cation nih.gov.

Recycling Systems: Companies are implementing TMAH recycling systems to recover and reuse the chemical, significantly reducing the concentration in the final effluent nih.gov.

These waste management strategies for TMAH are directly applicable to minimizing the environmental release of the tetramethylammonium cation from any source, including the production and use of tetramethylammonium carbonate.

The sustainability of a chemical product is intrinsically linked to the origin of its raw materials. A key strategy for enhancing the sustainability of tetramethylammonium carbonate is the use of CO2 as a primary feedstock. The synthesis of trimethylamine, a direct precursor, from CO2 represents a significant step towards creating a value chain based on a renewable and abundant carbon source google.com. This approach not only valorizes a greenhouse gas but also reduces the reliance on fossil fuels for chemical production nih.gov.

Furthermore, research into bio-based feedstocks for chemical synthesis is a rapidly growing field. While direct synthesis of tetramethylammonium carbonate from biomass is not yet established, the broader movement towards bio-based platform chemicals could eventually provide sustainable routes to its precursors aalto.fi. The use of enzymatic catalysis, for instance, is being explored for the green synthesis of other carbonate compounds, highlighting a potential future direction for more sustainable chemical production aalto.fi.

Role in Carbon Dioxide Capture and Conversion Technologies

Tetramethylammonium carbonate and its related hydroxide are directly involved in the capture of CO2. The broader class of quaternary ammonium salts also plays a significant role as catalysts in the conversion of CO2 into valuable chemicals.

The conversion of CO2 into cyclic carbonates via the cycloaddition reaction with epoxides is a 100% atom-economical process that is a cornerstone of CO2 utilization research whiterose.ac.uk. Cyclic carbonates are valuable products used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers like polycarbonates nih.gov.

While many catalytic systems have been developed for this reaction, quaternary ammonium salts, particularly halides like tetrabutylammonium bromide (TBAB) or iodide (TBAI), are frequently used as highly effective catalysts or co-catalysts researchgate.netresearchgate.netresearchgate.net. The general mechanism involves the halide anion acting as a nucleophile to open the epoxide ring, followed by the insertion of CO2 and subsequent ring-closing to form the cyclic carbonate whiterose.ac.ukresearchgate.net.

Although there is a lack of specific studies utilizing tetramethylammonium carbonate as the direct catalyst for this transformation, the fundamental chemistry highlights the potential of the tetramethylammonium cation in catalytic systems. The choice of anion is crucial, with halides being particularly effective for the epoxide ring-opening step whiterose.ac.uk.

| Catalyst/Co-catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | CO2 + Epoxides → Cyclic Carbonates | Acts as an effective co-catalyst with various metal-based catalysts (e.g., MgO, MOFs) under mild conditions. | researchgate.net |

| Tetrabutylammonium Iodide (TBAI) | CO2 + Epoxides → Cyclic Carbonates | Used with a Ti(III) complex to efficiently catalyze the reaction at atmospheric pressure. | researchgate.net |

| Bimetallic Aluminum(salen) complex / TBAB | CO2 + Terminal Epoxides → Cyclic Carbonates | Catalyzes the insertion of CO2 at atmospheric pressure and ambient temperature. | whiterose.ac.uk |

Tetramethylammonium carbonate is formed through the reaction of its hydroxide precursor, TMAH, with carbon dioxide mdpi.com. This reaction represents a direct method of CO2 capture.

CO2 Capture Reaction: (CH₃)₄N⁺OH⁻ + CO₂ → (CH₃)₄N⁺HCO₃⁻ (tetramethylammonium bicarbonate) mdpi.com (CH₃)₄N⁺HCO₃⁻ + (CH₃)₄N⁺OH⁻ → [(CH₃)₄N⁺]₂CO₃²⁻ + H₂O (tetramethylammonium carbonate) mdpi.com

This capture process transforms gaseous CO2 into a stable, non-volatile ionic salt. The captured carbonate can then potentially be used in further chemical syntheses. For example, carbonate ions in molten salt systems have been shown to act as a base to promote the C-H carboxylation of organic molecules with CO2, producing valuable dicarboxylic acids which are monomers for bio-based polymers nih.gov. This demonstrates a pathway where captured CO2, in the form of a carbonate, can be utilized to create value-added chemicals from renewable feedstocks nih.gov.

Biodegradation and Environmental Fate Studies (General Quaternary Ammonium Compounds Context)

The tetramethylammonium cation can be biodegraded under both aerobic and anoxic conditions. In an anoxic upflow bioreactor, TMAH was almost completely biodegraded at concentrations up to 1000 mg/L researchgate.net. The primary biodegradation intermediates were identified as trimethylamine (TMA) and methylamine (MA) researchgate.net. Further studies using ¹⁵N-labeled TMAH confirmed that the nitrogen from the compound was successfully converted into nitrogen gas, indicating complete denitrification researchgate.net.

Under aerobic conditions, the degradation of high concentrations of TMAH has also been demonstrated in sequencing batch reactors. The degradation pathway is believed to proceed via demethylation, first to trimethylamine and subsequently to other smaller amines. Specific microorganisms, such as Hyphomicrobium sp. and Thiobacillus sp., have been identified as being capable of utilizing TMAH.

| Condition | Process | Key Intermediates | End Products | Reference |

|---|---|---|---|---|

| Anoxic | Completely Autotrophic Nitrogen Removal over Nitrite (CANON) | Trimethylamine (TMA), Methylamine (MA) | Nitrogen Gas (N₂) | researchgate.net |

| Aerobic | Sequencing Batch Reactor (SBR) | Trimethylamine (TMA) | Further degradation products, biomass |

Future Directions and Emerging Research Areas for Tetramethylazanium;carbonate

Novel Synthetic Route Development

Current synthesis of tetramethylazanium salts often involves the reaction of trimethylamine (B31210) with a methyl halide. wikipedia.org For salts with more complex anions, metathesis reactions with tetramethylammonium (B1211777) hydroxide are employed. wikipedia.orgresearchgate.net Future research is anticipated to focus on developing more sustainable and efficient synthetic pathways.

Key research objectives include:

Green Chemistry Approaches: Investigating synthesis from renewable feedstocks and greener reagents to minimize environmental impact. The use of dimethyl carbonate (DMC) is already a step in this direction, as it is a more environmentally friendly methylating agent. researchgate.net

Process Optimization: Development of continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

These advancements aim to make the production of tetramethylazanium;carbonate more economically viable and environmentally benign, thus encouraging its wider application. hilarispublisher.comrsc.org

Exploration of Expanded Catalytic Capabilities

This compound has proven to be an effective metal-free catalyst for transesterification reactions, a critical process in biodiesel production. rsc.orgnagoya-u.ac.jp Its key advantage lies in its resistance to deactivation by chelating substrates, which often inhibit conventional metal-based catalysts. researchgate.netrsc.org This allows it to be used with a broad range of esters and alcohols, including amino alcohols and sugar derivatives. rsc.orgnagoya-u.ac.jp

Future research is poised to explore its catalytic activity in a wider array of organic transformations.

| Potential Catalytic Application | Reaction Type | Substrate Examples | Rationale for Exploration |

| Polymer Chemistry | Polymer degradation / Upcycling | Polyesters (e.g., PLA, PET) | Organocatalysts are being explored for the mild and selective degradation of polymers into valuable monomers. researchgate.net |

| Carboxylation Reactions | CO2 Fixation | Alcohols, Amines | Developing efficient methods to convert CO2 into valuable chemicals like organic carbonates and carbamates. |